Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]-
Description
This compound’s unique structure imparts distinct electronic and steric properties, making it relevant in organic synthesis and materials science. The phenylthio group introduces sulfur-based reactivity, while the methoxy groups contribute electron-donating effects, influencing its solubility and interaction with other molecules.
Properties
CAS No. |
77422-78-7 |
|---|---|
Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2,6-dimethoxy-4-(phenylsulfanylmethyl)aniline |
InChI |
InChI=1S/C15H17NO2S/c1-17-13-8-11(9-14(18-2)15(13)16)10-19-12-6-4-3-5-7-12/h3-9H,10,16H2,1-2H3 |
InChI Key |
DYWZPXCKBHSLBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1N)OC)CSC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- typically involves the reaction of 2,6-dimethoxyaniline with a phenylthio-methylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The phenylthio-methyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]- involves its interaction with specific molecular targets and pathways. For instance, its phenylthio-methyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Phenolic Derivatives ()
Compounds such as Phenol, 2,6-bis[(4-ethyl-2-hydroxyphenyl)methyl]-4-methyl (CAS 109973-10-6) and Phenol, 4-(1,1-dimethylethyl)-2,6-bis[(2-hydroxy-4,6-dimethylphenyl)methyl] (CAS 109973-11-7) share structural similarities with the target benzenamine, particularly in their substituted benzene cores. However, key differences include:
- Substituent Chemistry: The phenolic analogs feature hydroxyl (-OH) groups instead of methoxy (-OCH₃) or phenylthio (-SPh) groups. Hydroxyl groups increase polarity and hydrogen-bonding capacity compared to sulfur or methoxy substituents.
- Electronic Effects: Methoxy groups in the target compound are stronger electron donors than hydroxyl groups (due to reduced acidity), altering resonance stabilization and reactivity toward electrophiles.
| Property | Target Benzenamine | Phenolic Analog (CAS 109973-10-6) |
|---|---|---|
| Core Functional Groups | -NH₂, -OCH₃, -SPh | -OH, -CH₂-C₆H₃(OH)(Et) |
| Solubility (Predicted) | Moderate in organic solvents | Higher in polar solvents due to -OH |
| Reactivity | Nucleophilic (amine), sulfur-mediated | Electrophilic (phenolic -OH) |
Thiophene-Containing Benzenamines ()
The compound Benzenamine, 4,4'-[4,8-bis(5-hexyl-2-thienyl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis[N,N-bis[4-(hexyloxy)phenyl]- (CAS 1971919-75-1) shares sulfur-based substituents but differs significantly:
- Extended Conjugation : The benzo-dithiophene core in this analog enables π-conjugation, making it suitable for optoelectronic applications (e.g., organic photovoltaics).
- Substituent Complexity: Hexyloxy and thienyl groups enhance solubility in nonpolar media, whereas the target compound’s phenylthio group may limit solubility due to steric bulk.
Methoxy-Substituted Benzenamines ()
Benzenamine, 4-methoxy-N-(phenylmethylene)- (CAS 783-08-4) provides a simpler comparison:
- Functionalization : The presence of a phenylmethylene (-CH=Ph) group instead of phenylthio-methyl alters electronic delocalization.
- Thermal Properties : The Joback-calculated boiling point (677.16 K) and critical temperature (929.02 K) for this compound suggest lower volatility compared to the target benzenamine, which lacks a Schiff base moiety.
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